molecular formula C8H17NO B1197322 Sedridine CAS No. 501-83-7

Sedridine

Cat. No. B1197322
CAS RN: 501-83-7
M. Wt: 143.23 g/mol
InChI Key: GFKFBLJVPWRDEL-YUMQZZPRSA-N
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Description

Sedridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of heterocyclic compounds and has a molecular formula of C11H13NO2. Sedridine has been synthesized using various methods and has shown promising results in various biological studies.

Scientific Research Applications

  • Sedridine can be formed stereospecifically from optically active α-picolyl methyl carbinol. The configurations and conformations of its isomers have been analyzed using nuclear magnetic resonance spectra (Cooke & Fodor, 1968).

  • Total synthesis of (±)-Sedridine has been accomplished using diastereoselective intramolecular Diels-Alder reactions. This synthesis method is significant for the production of Sedridine (Uyehara, Chiba, Suzuki, & Yamamoto, 1991).

  • An enantioselective synthesis method for ent-Sedridine has been developed using a proline-catalyzed Mannich reaction. This method is pivotal for constructing the chiral center of Sedridine's piperidine ring (Itoh, Nishimura, Nagata, & Yokoya, 2006).

  • The absolute configuration of sedamine and sedridine has been determined, which is crucial for understanding their biosynthesis and pharmacological properties (Beyerman, Eenshuistra, & Eveleens, 2010).

  • A simple and efficient stereoselective synthesis of (−)-Sedridine has been developed, starting from S-malic acid as the chiral precursor. This synthesis involves multiple steps like Maruoka Keck allylation and azide nucleophillic substitution (Nuguri, Eppakayala, Vuppula, & Rajasekhara, 2013).

properties

IUPAC Name

(2S)-1-[(2S)-piperidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFBLJVPWRDEL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H]1CCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198208
Record name Sedridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sedridine

CAS RN

501-83-7
Record name Sedridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
D Butruille, G Fodor, CS Huber, F Letourneau - Tetrahedron, 1971 - Elsevier
Details of the correlation of configuration 1,2 of natural, (+)sedridine at the OH-bearing carbon with S(+) 2-octanol, 4 → 5 → 6, and some alternate attempts are described. The von …
Number of citations: 19 www.sciencedirect.com
RK Zaidan, P Evans - European Journal of Organic Chemistry, 2019 - Wiley Online Library
Three methods for the asymmetric synthesis of both enantiomers of pelletierine 6 are reported. Bella's proline‐based Mannich process gave (R)‐ and (S)‐Cbz‐protected 6 in good …
RW Bates, K Sa-Ei - Tetrahedron, 2002 - Elsevier
… The sedum alkaloids featured in this review are sedamine (1), sedridine (2), andrachamine (3), halosaline (4), sedinone (5), sedinine (6), sedacrine (7) and sedacryptine (8) (Fig. 1). The …
Number of citations: 156 www.sciencedirect.com
JJ Tufariello, SA Ali - Tetrahedron Letters, 1978 - Elsevier
The regiochemical characteristics of the cycloaddition reactions of nitrones with dipolarophiles have been explored in some detail. lS2 The stereochemistry of these additions has …
Number of citations: 56 www.sciencedirect.com
FA Davis, KR Prasad, MB Nolt, Y Wu - Organic Letters, 2003 - ACS Publications
N-Sulfinyl β-amino Weinreb amides are prepared by condensation of sulfinimines with the potassium enolate of N-methoxy-N-methylacetamide. These new chiral building blocks are …
Number of citations: 99 pubs.acs.org
C Louis, C Hootelé - Tetrahedron: Asymmetry, 1995 - Elsevier
Cycloaddition of 2,3,4,5-tetrahydropyridine-1-oxide 1 to (Z)-(R)-vinyl sulfoxides 2a-d proceeds in high yield to give isoxazolidines 3a-d and 4a-d with complete exo selectivity and with 82…
Number of citations: 53 www.sciencedirect.com
T Uyehara, N Chiba, I Suzuki, Y Yamamoto - Tetrahedron letters, 1991 - Elsevier
… , we made a plan for a total synthesis of (f)-sedridine … (f)-Sedridine itself is a natural piperidine alkaloid isolated from … (10) We have not yet found complete spectral data of (f)-sedridine in …
Number of citations: 38 www.sciencedirect.com
T Itoh, K Nishimura, K Nagata, M Yokoya - Synlett, 2006 - thieme-connect.com
A total synthesis of ent-sedridine is described. The development of a new method for the construction of the C-2 chiral center of the piperidine ring was achieved using a proline-…
Number of citations: 18 www.thieme-connect.com
HC Beyerman, J Eenshuistra… - Recueil des Travaux …, 1959 - Wiley Online Library
The synthesis of the racemates of the alkaloids sedamine and sedridine, the separation of the racemates, and their resolution into optical antipodes are described, with the exception of …
Number of citations: 34 onlinelibrary.wiley.com
JF Stevens, HT Hart, H Hendriks, TM Malingré - Phytochemistry, 1992 - Elsevier
… in (sedridine, 3; sedamine, 16; sedacrine, 20 and sedinone, … with sodium borohydride gave sedridine/allosedridine … from petrol yielded 332 mg sedridine with mp 72-73” (lit. [29]: …
Number of citations: 49 www.sciencedirect.com

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